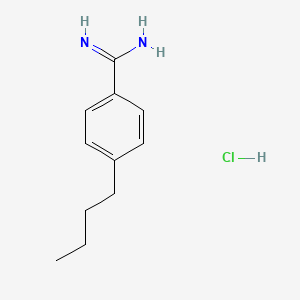

4-N-BUTYL-BENZAMIDINE HYDROCHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-N-Butyl-benzamidine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . It is a derivative of benzamidine, characterized by the presence of a butyl group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-butyl-benzamidine hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is through direct condensation in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to ensure high purity and yield. The use of advanced catalysts and ultrasonic irradiation techniques are common in industrial settings to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-N-butyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

4-N-butyl-benzamidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

Biology: The compound is utilized in biochemical assays and as an inhibitor in enzymatic studies.

Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of 4-N-butyl-benzamidine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition can affect various biological pathways and processes.

Comparaison Avec Des Composés Similaires

Benzamidine: A parent compound with similar inhibitory properties.

N-Butyl-benzamidine: A derivative with a butyl group attached to the benzene ring.

4-N-Butyl-benzamidine: Another derivative with similar structural features.

Uniqueness: 4-N-butyl-benzamidine hydrochloride is unique due to its specific structural configuration, which enhances its inhibitory activity and makes it suitable for various applications in research and industry. Its ability to interact with specific molecular targets sets it apart from other similar compounds .

Activité Biologique

4-N-Butyl-benzamidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of serine proteases and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its amidine functional group, which allows it to interact with various biological targets. The primary mechanism involves the inhibition of serine proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic reactions . This inhibition is crucial in various physiological and pathological processes, including inflammation and cancer progression.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Antiviral Activity : Benzamidine derivatives, including 4-N-butyl-benzamidine, have demonstrated antiviral effects against influenza virus strains. They inhibit viral replication by interfering with viral protein functions .

- Antiparasitic Activity : Research indicates that this compound shows significant trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to target unique metabolic pathways in trypanosomes makes it a promising candidate for further development .

- Antifungal Activity : Studies have shown that amidine derivatives exhibit antifungal properties against various fungal pathogens. For instance, certain derivatives demonstrated effective inhibition rates against C. lagenarium and B. cinerea, highlighting their potential as antifungal agents .

- Enzymatic Inhibition : The compound is widely used in biochemical assays due to its role as a protease inhibitor. It has been utilized in studies evaluating the active sites of enzymes like trypsin, where it acts as a competitive inhibitor .

Table 1: Biological Activity Overview

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral properties of benzamidine derivatives, 4-N-butyl-benzamidine was found to exhibit potent inhibitory effects against influenza virus strains A2/Adachi and B/Lee, demonstrating its potential as an antiviral agent .

- Trypanocidal Studies : A series of experiments conducted on T. brucei indicated that 4-N-butyl-benzamidine could significantly reduce parasite viability in vitro, showcasing its relevance in treating human African trypanosomiasis .

- Antifungal Assessments : A comparative analysis revealed that several amidine derivatives, including 4-N-butyl-benzamidine, showed superior antifungal activity compared to conventional fungicides like carbendazim, particularly against B. cinerea in vivo .

Propriétés

IUPAC Name |

4-butylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-8H,2-4H2,1H3,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLHVXKHKAROHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.